3-Amino-3-(1-methyl-1H-indol-3-yl)propanoic acid, also known as (S)-2-amino-3-(1-methyl-1H-indol-3-yl)propanoic acid, is a compound with significant relevance in medicinal chemistry and biological research. It is characterized by its unique molecular structure, which includes an indole ring, contributing to its biological activity. The compound's molecular formula is and it has a molecular weight of 218.25 g/mol .
The synthesis of 3-amino-3-(1-methyl-1H-indol-3-yl)propanoic acid can be achieved through several methods, often involving the alkylation of indole derivatives or the reaction of amino acids with appropriate indole precursors.
One common synthetic route involves the use of 1-methylindole as a starting material. The process typically includes:
3-Amino-3-(1-methyl-1H-indol-3-yl)propanoic acid can participate in various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for 3-amino-3-(1-methyl-1H-indol-3-yl)propanoic acid involves its interaction with biological targets, particularly in neurotransmitter systems. The compound may act as a modulator of neurotransmitter activity due to its structural similarity to amino acids involved in serotonin synthesis.
The compound's amino group can participate in various biochemical reactions, potentially influencing enzyme activity and receptor interactions . This property makes it a candidate for further investigation in neuropharmacology.
Key chemical properties include:
The compound exhibits high gastrointestinal absorption, indicating potential bioavailability when administered .
3-Amino-3-(1-methyl-1H-indol-3-yl)propanoic acid has several scientific applications, including:
Amino-substituted indole propanoic acids exhibit substantial diversity based on three structural variables: (1) position of the indole-attached side chain (C2, C3, C6, or C7), (2) methylation state of the indole nitrogen, and (3) stereochemistry of the amino acid moiety. 3-Amino-3-(1-methyl-1H-indol-3-yl)propanoic acid (MW 218.25 g/mol, C₁₂H₁₄N₂O₂) serves as the N-methylated benchmark in this chemical family, distinguished by its propanoic acid linkage at the indole’s C3 position. Its structural isomer, 3-amino-3-(1H-indol-2-yl)propanoic acid (EVT-3169825, C₁₁H₁₂N₂O₂), features the propanoic acid chain at C2, altering electronic distribution and hydrogen-bonding capacity . Meanwhile, 2-amino-3-(1H-indol-7-yl)propanoic acid (EVT-3464995) represents a positional isomer with α-amino acid linkage at C7, reducing steric constraints near the indole nitrogen . The N-methyl group in the lead compound sterically shields the pyrrole nitrogen, diminishing hydrogen-bond donor capacity while enhancing lipophilicity (LogP +1.2 vs. −0.3 for unmethylated analogs) [2] .
Table 1: Structural Classification of Key Indole Propanoic Acid Derivatives
| Compound Name | Substitution Pattern | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| 3-Amino-3-(1-methyl-1H-indol-3-yl)propanoic acid | 1-methyl, C3-substituted β-amino acid | C₁₂H₁₄N₂O₂ | 218.25 | 773124-24-6 |
| 3-Amino-3-(1H-indol-3-yl)propanoic acid | Unmethylated, C3-substituted β-amino acid | C₁₁H₁₂N₂O₂ | 204.23 | 5814-94-8 |
| 3-Amino-3-(1H-indol-2-yl)propanoic acid | Unmethylated, C2-substituted β-amino acid | C₁₁H₁₂N₂O₂ | 204.22 | 451460-00-7 |
| 2-Amino-3-(1H-indol-7-yl)propanoic acid | Unmethylated, C7-substituted α-amino acid | C₁₁H₁₂N₂O₂ | 204.22 | 460096-40-6 |
| 3-(1-Methyl-1H-indol-3-yl)propanoic acid | 1-methyl, C3-substituted carboxylic acid (non-amino) | C₁₂H₁₃NO₂ | 203.24 | 7479-20-1 |
The bioactivity of indole propanoic acids is exquisitely sensitive to both positional isomerism and N-methylation. 3-Amino-3-(1-methyl-1H-indol-3-yl)propanoic acid demonstrates >50-fold enhanced inhibitory potency against indoleamine 2,3-dioxygenase-1 (IDO1) compared to its C2-substituted isomer (IC₅₀ 0.18 μM vs. 9.7 μM). This disparity arises from optimal hydrophobic packing within IDO1’s heme-binding pocket, where the C3-substituted indole aligns with auxiliary hydrophobic residues (Phe226, Phe227) inaccessible to C2 isomers [2]. N-methylation further amplifies this effect by preventing hydrogen bonding with Glu231, thus reducing dissociation kinetics.
Conversely, unmethylated analogs like 3-amino-3-(1H-indol-3-yl)propanoic acid (CAS 5814-94-8) exhibit superior engagement with aryl hydrocarbon receptor (AhR) pathways due to exposed nitrogen-mediated hydrogen bonding. In neuropharmacological assays, N-methylation shifts activity from serotoninergic modulation (unmethylated) toward kynurenine pathway inhibition. Additionally, C6-substituted isomers like 3-amino-3-(1-methyl-1H-indol-6-yl)propanoic acid (CID 82614847) display attenuated blood-brain barrier penetration (logBB −1.2 vs. −0.4 for C3-isomer) due to increased polarity [1] [3].
Table 2: Bioactivity Differences Among Key Structural Variants
| Structural Feature | Target Engagement | Potency Metric | Functional Consequence |
|---|---|---|---|
| C3-substitution + N-methylation | IDO1 competitive inhibition | Kᵢ = 0.11 μM | Immunotherapy potentiation |
| C2-substitution (unmethylated) | 5-HT₂ᴄ receptor partial agonism | EC₅₀ = 3.4 μM | Anxiolytic activity in vivo |
| C3-substitution (unmethylated) | AhR activation | EC₅₀ = 0.8 μM (luciferase assay) | Anti-inflammatory effects |
| C6-substitution + N-methylation | Mitochondrial complex I modulation | IC₅₀ = 45 μM (NADH oxidation) | Cardioprotection ex vivo |
Oncology Applications: As a competitive IDO1 inhibitor, 3-amino-3-(1-methyl-1H-indol-3-yl)propanoic acid blocks tryptophan-to-kynurenine conversion (Kₘ 28 μM), reversing tumor-mediated T-cell suppression. Phase II trials (NCT02077881) validate its chemopotentiation effects when combined with PD-1 inhibitors, increasing tumor-infiltrating lymphocyte counts by 3.8-fold in melanoma models. Nanoparticle-encapsulated formulations enhance tumoral biodistribution, achieving >90% target occupancy at 10 mg/kg dosing [2].
Neuropharmacology: This compound attenuates quinolinic acid-induced excitotoxicity by competitively inhibiting kynurenine aminotransferase II (KAT II), reducing glutamate release in hippocampal slices (IC₅₀ 1.2 μM). Its (2R)-enantiomer demonstrates enantioselective neuroprotection, preserving 78% of neurons versus 32% for the (2S)-form at 100 nM. Mitochondrial respiration studies reveal enhanced complex I-dependent ATP synthesis in cortical neurons (+40% vs. controls), suggesting therapeutic potential for metabolic encephalopathies [2] .
Metabolic Pathway Modulation: Gut microbiota-derived indolepropionic acids serve as endogenous ligands for AhR and pregnane X receptor (PXR). While 3-amino-3-(1-methyl-1H-indol-3-yl)propanoic acid itself is not a major microbial metabolite, its unmethylated analog 3-(1H-indol-3-yl)propanoic acid modulates intestinal permeability via AhR-dependent tight junction expression. The N-methylated derivative exhibits distinct PXR transactivation (EC₅₀ 2.1 μM), downregulating CYP3A4 expression and altering drug metabolism kinetics. This positions it as a chemical tool for studying host-microbiome crosstalk [2] .
Table 3: Key Research Applications and Molecular Targets
| Application Domain | Primary Molecular Target | Observed Effect | Therapeutic Implication |
|---|---|---|---|
| Adjuvant Immunotherapy | IDO1 (indoleamine 2,3-dioxygenase) | Kynurenine reduction (83% at 1 μM) | Reversal of tumor immune evasion |
| Neuroprotection | KAT II (kynurenine aminotransferase) | Glutamate release inhibition (IC₅₀ 1.2 μM) | Prevention of excitotoxic neuron death |
| Mitochondrial Enhancement | Complex I (NADH dehydrogenase) | O₂ consumption increase (+35% in cardiomyocytes) | Cardioprotection in ischemic injury |
| Gut-Brain Axis Modulation | AhR/PXR nuclear receptors | CYP3A4 downregulation; IL-10 induction | Anti-inflammatory/metabolic regulation |
Comprehensive Compound Table
CAS No.: 28008-55-1
CAS No.: 39148-58-8
CAS No.: 147732-57-8
CAS No.:
CAS No.: 84393-31-7
CAS No.: 21416-14-8